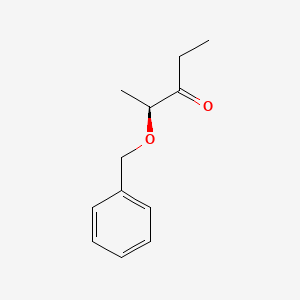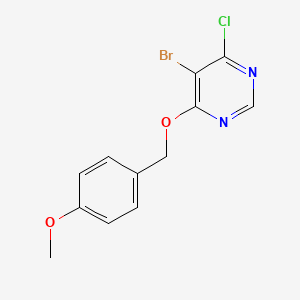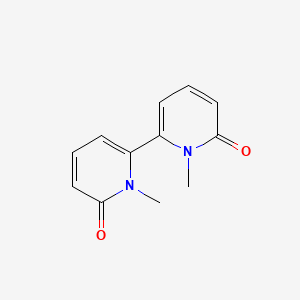
3-Benzylfuran-2-carboxylic acid
Übersicht
Beschreibung
3-Benzylfuran-2-carboxylic acid , also known as benzofuran-2-carboxylic acid , is a heterocyclic compound with the chemical formula C9H6O3 . It belongs to the class of benzofuran derivatives and features a furan ring fused to a benzene ring. The compound’s systematic name is 2-carboxy-3-phenylfuran . It is a white to off-white crystalline solid with a melting point of approximately 193-196°C .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Catalysis
3-Benzylfuran-2-carboxylic acid and its derivatives are integral in various chemical syntheses and catalytic processes. For example, the compound has been utilized in Pd(II)-mediated cascade carboxylative annulation, a method for constructing benzo[b]furan-3-carboxylic acids. This process involves forming three new bonds in a single step and has been supported by an (18)O-labeling study, highlighting its innovative approach in organic synthesis (Liao, Smith, Fathi, & Yang, 2005).
2. Molecular Docking and Biological Activities
Significant research has been conducted on the structural optimization, molecular docking analysis, and vibrational properties of benzofuran-carboxylic acids derivatives. Studies using DFT calculations and biological activities assessments demonstrate the potential inhibitor effects of these compounds against cancer and microbial diseases. This illustrates the compounds' relevance in the field of medicinal chemistry and drug discovery (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
3. Photocatalysis and Drug Synthesis
This compound derivatives have been explored in photocatalysis, particularly in the context of synthesizing drugs. Research in this area includes a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to generate carboxylic acids, a process that highlights the compound's role in eco-friendly and efficient synthesis methods (Meng, Schirmer, Berger, Donabauer, & König, 2019).
4. Lanthanide-Based Coordination Polymers
Research into lanthanide-based coordination polymers, which are synthesized from derivatives of 3,5-dihydroxy benzoates, has showcased the potential of benzofuran-carboxylic acids in developing materials with unique photophysical properties. These polymers, which feature aromatic carboxylic acids like this compound, are used in various applications, including in the field of materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Eigenschaften
IUPAC Name |
3-benzylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIYNCDVOQDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



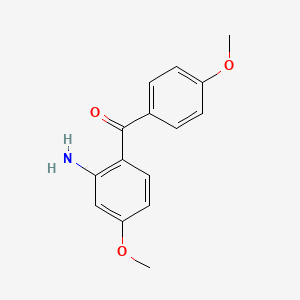
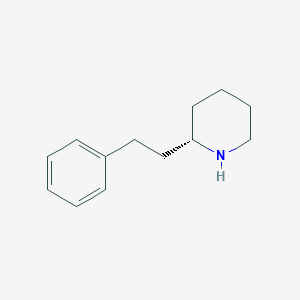

![Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-](/img/structure/B3231502.png)
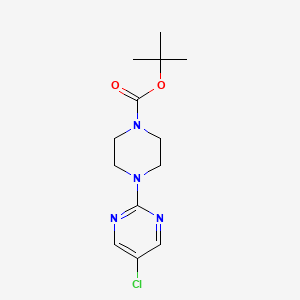
![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)
